N-[3-(difluoromethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-2-9(14)13-7-4-3-5-8(6-7)15-10(11)12/h2-6,10H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWQJPXLBXGKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)phenyl]prop-2-enamide typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the prop-2-enamide moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted carboxylic acids, while reduction could produce difluoromethoxy-substituted amines.
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[3-(difluoromethoxy)phenyl]prop-2-enamide with key analogs:
Key Observations :
- Lipophilicity : The difluoromethoxy group (–OCF₂H) confers moderate lipophilicity (logP ~3.2), lower than bis(trifluoromethyl) derivatives (logP ~4.8) but higher than methoxy-substituted analogs (logP ~2.5) .
Antimicrobial Activity
The table summarizes antimicrobial efficacy (MIC, µM) against common pathogens:
Key Findings :
- Chlorinated vs. Fluorinated Derivatives: Dichlorinated compounds (e.g., 3,4-Cl₂ derivatives) exhibit superior activity against Gram-positive bacteria (MIC ≤0.29 µM) compared to mono-substituted analogs .
- Trifluoromethyl vs. Difluoromethoxy : While trifluoromethyl analogs show potent antitubercular activity (MIC ~0.9–1.2 µM) , the difluoromethoxy variant’s activity remains unexplored. However, the electron-withdrawing nature of –OCF₂H may enhance target binding compared to –OCH₃ analogs .
Cytotoxicity and Selectivity
- Trifluoromethyl Derivatives : Compounds like (2E)-N-[3,5-bis(CF₃)phenyl]prop-2-enamide show cytotoxicity (IC₅₀ ~5–10 µM) in serum-free media but are safer in serum-containing conditions (IC₅₀ >10 µM) .
- Difluoromethoxy Potential: The –OCF₂H group may reduce cytotoxicity compared to –CF₃ due to lower lipophilicity, as seen in methoxy/hydroxy analogs with IC₅₀ >17 µM in anti-inflammatory assays .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : –CF₃ and –Cl substituents enhance antibacterial activity by increasing membrane permeability and target affinity .
Position of Substituents : Para-substituted trifluoromethyl groups (e.g., 4-CF₃) improve antimycobacterial activity, while meta-substitution (e.g., 3-OCF₂H) may optimize solubility .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[3-(difluoromethoxy)phenyl]prop-2-enamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of an acyl chloride with a substituted aniline derivative under inert atmosphere. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of intermediates .
- Step 2 : Control of reaction parameters:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- pH : Neutral conditions (pH 6.5–7.5) prevent undesired hydrolysis .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
- Yield Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, achieving yields up to 74% .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the difluoromethoxy group and prop-2-enamide backbone (e.g., coupling constants for vinyl protons: J = 15–16 Hz) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 295.3 [M+H]⁺) .
Advanced Research Questions
Q. How can researchers investigate the biological activity and mechanism of action of this compound in inflammatory pathways?
- Methodological Answer : A tiered approach is recommended:
- In Vitro Assays :
Enzyme Inhibition : Test against COX-2 or LOX enzymes using fluorometric assays (IC₅₀ determination) .
Cytokine Profiling : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages via ELISA .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding interactions with inflammatory targets (e.g., COX-2 active site) .
- In Vivo Models : Evaluate anti-inflammatory efficacy in rodent models (e.g., carrageenan-induced paw edema) with dose ranges of 10–50 mg/kg .
Q. What methodologies resolve contradictions in reported biological efficacies of this compound across studies?
- Methodological Answer : Address discrepancies through:
- Dose-Response Curves : Establish EC₅₀ values across cell lines (e.g., IC₅₀ variability in HeLa vs. RAW264.7 cells) .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., Western blotting for protein expression vs. qPCR for mRNA levels) .
- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., correlation between substituent electronegativity and activity) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
